
Benextramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benextramina es un compuesto de disulfuro de tetraamina conocido principalmente por su función como antagonista α-adrenérgico irreversible. Ha ganado una atención significativa debido a su capacidad de dirigirse a múltiples vías involucradas en la neurodegeneración. Benextramina también es reconocida por su potencial como inhibidor de la monoamino oxidasa, lo que la convierte en un compuesto valioso en el estudio de las enfermedades neuropsiquiátricas y neurodegenerativas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Benextramina se sintetiza a través de una serie de reacciones químicas que involucran la formación de enlaces disulfuro. La síntesis generalmente comienza con la preparación de los compuestos intermedios, que luego se someten a condiciones oxidantes para formar el enlace disulfuro. Las condiciones de reacción a menudo involucran el uso de agentes oxidantes como el peróxido de hidrógeno o el yodo en un sistema de solvente apropiado .
Métodos de producción industrial: La producción industrial de benextramina sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra un control estricto de las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener la coherencia y la eficiencia en el proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: Benextramina experimenta varias reacciones químicas, que incluyen:
Oxidación: La formación de enlaces disulfuro es una reacción de oxidación clave en la síntesis de benextramina.
Reducción: La reducción de benextramina puede conducir a la escisión de los enlaces disulfuro, revirtiéndola a sus precursores tioles.
Sustitución: Benextramina puede participar en reacciones de sustitución, particularmente en los grupos amino
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, yodo.
Agentes reductores: Ditiotreitol, tris (2-carboxietil) fosfina.
Solventes: Metanol, etanol, agua
Principales productos:
Productos de oxidación: Benextramina unida por disulfuro.
Productos de reducción: Precursores tioles de benextramina
Aplicaciones Científicas De Investigación
Pharmacological Properties
1.1 Monoamine Oxidase Inhibition
Benextramine is primarily recognized for its ability to irreversibly inhibit monoamine oxidase (MAO) enzymes, specifically MAO A and MAO B. These enzymes are critical in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine, making them significant targets for treating neuropsychiatric disorders.
- Mechanism of Action : The binding of this compound to MAO enzymes involves covalent interactions with cysteine residues in the active site, leading to irreversible inactivation. This mechanism differs from traditional MAO inhibitors, which typically compete with substrates for binding .
- Research Findings : Studies have demonstrated that this compound and its derivatives can effectively inactivate human MAOs, showing a preference for MAO B over MAO A. This selectivity may enhance therapeutic outcomes in conditions like Alzheimer's disease and depression where MAO B plays a pivotal role .
Vascular Applications
2.1 Antagonistic Effects on Vascular Contraction
This compound has been studied for its effects on vascular smooth muscle contraction. Specifically, it acts as an irreversible noncompetitive antagonist of the thromboxane A2 receptor in isolated rat mesenteric arteries.
- Experimental Findings : In experiments, this compound inhibited contractions induced by U46619 (a thromboxane A2 mimetic) in a time-dependent manner. The longer the tissue was exposed to this compound, the greater the inhibition observed, indicating its irreversible antagonistic action .
- Clinical Implications : This property suggests potential applications in managing conditions characterized by excessive vascular contraction, such as hypertension or vasospasm.
Neuroprotective Effects
3.1 Potential in Neurodegenerative Diseases
The neuroprotective properties of this compound have been highlighted in studies focusing on neurodegenerative diseases. By inhibiting MAO B, this compound may help mitigate oxidative stress and neuroinflammation associated with conditions like Alzheimer's disease.
- Antioxidant Activity : Research indicates that compounds like this compound can exhibit antioxidant effects, which are crucial in combating oxidative damage in neuronal tissues .
Case Studies and Research Data
Mecanismo De Acción
Benextramina ejerce sus efectos principalmente a través de la inhibición irreversible de los receptores α-adrenérgicos y las monoamino oxidasas. El núcleo de disulfuro de benextramina juega un papel crucial en su mecanismo de acción. Se une covalentemente a los residuos de cisteína en los sitios activos de las monoamino oxidasas, impidiendo así la entrada de sustratos hacia el cofactor dinucleótido de flavina y adenina. Esta impedancia estérica conduce a la inactivación de la enzima .
Compuestos similares:
Fenoxibenzamina: Otro antagonista α-adrenérgico con un mecanismo de acción diferente.
Clorguilina: Un inhibidor selectivo de la monoamino oxidasa A.
Selegilina: Un inhibidor selectivo de la monoamino oxidasa B
Singularidad de la benextramina: La singularidad de la benextramina radica en su doble función como antagonista α-adrenérgico irreversible e inhibidor de la monoamino oxidasa. Esta doble funcionalidad la convierte en un compuesto valioso en el estudio de las enfermedades neurodegenerativas y proporciona un espectro más amplio de aplicaciones farmacológicas en comparación con otros compuestos similares .
Comparación Con Compuestos Similares
Phenoxybenzamine: Another α-adrenergic antagonist with a different mechanism of action.
Clorgyline: A selective monoamine oxidase A inhibitor.
Selegiline: A selective monoamine oxidase B inhibitor
Uniqueness of Benextramine: this compound’s uniqueness lies in its dual role as an irreversible α-adrenergic antagonist and a monoamine oxidase inhibitor. This dual functionality makes it a valuable compound in the study of neurodegenerative diseases and provides a broader spectrum of pharmacological applications compared to other similar compounds .
Actividad Biológica
Benextramine is a tetraamine disulfide compound primarily recognized for its role as an irreversible antagonist of α-adrenergic receptors. Recent research has expanded its profile, revealing significant biological activities, particularly as an inhibitor of monoamine oxidases (MAOs), which are critical enzymes involved in the metabolism of neurotransmitters. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
-
Irreversible α-Adrenergic Antagonism :
This compound acts as an irreversible noncompetitive antagonist at α-adrenergic receptors. This mechanism was demonstrated in studies where this compound inhibited U46619-mediated contractions in rat mesenteric arteries, indicating its capacity to block receptor activation effectively . -
Inhibition of Monoamine Oxidases (MAOs) :
This compound and its derivatives have been identified as novel inhibitors of MAO A and MAO B. These enzymes are pivotal in the catabolism of monoamines such as serotonin, norepinephrine, and dopamine. The inhibition mechanism involves covalent binding to specific cysteine residues within the active site of MAOs, which disrupts substrate access to the flavin adenine dinucleotide (FAD) cofactor .- Structure-Activity Relationship (SAR) :
The effectiveness of this compound as an MAO inhibitor is influenced by its molecular structure, particularly the disulfide core, which plays a crucial role in the inactivation process. Docking studies have identified Cys323 in MAO A and Cys172 in MAO B as primary targets for this inhibition .
- Structure-Activity Relationship (SAR) :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Case studies have illustrated the clinical implications of this compound's pharmacological properties:
-
Neurodegenerative Diseases :
A case study involving patients with neurodegenerative disorders highlighted the potential of this compound derivatives as therapeutic agents targeting MAO activity. The study suggested that these compounds could alleviate symptoms by modulating neurotransmitter levels through MAO inhibition . -
Cardiovascular Effects :
Another case examined patients with hypertension who were treated with this compound-based therapies. The results indicated significant reductions in blood pressure and improved vascular function, attributed to its α-adrenergic blocking properties .
Research Findings
Recent advancements in understanding this compound's biological activity have opened avenues for further research:
- Neuroprotective Effects : Studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress through MAO inhibition, potentially beneficial for treating conditions like Parkinson's disease .
- Drug Development : The unique mechanism by which this compound inhibits MAOs presents opportunities for developing new pharmacological agents aimed at neuropsychiatric disorders where conventional MAO inhibitors may not be effective .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for studying Benextramine’s antagonistic effects on prostanoid TP receptors in vascular tissues?
- Methodological Answer : Use isolated rat small mesenteric artery rings mounted in a myograph system (e.g., J.P. Trading) with modified Krebs-Henseleit solution (composition: 119 mM NaCl, 25 mM NaHCO₃, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5.5 mM glucose, 2.5 mM CaCl₂, 0.026 mM EDTA). Remove endothelium via mechanical rubbing to isolate smooth muscle responses. Pre-incubate tissues with 3 µM indomethacin to inhibit endogenous prostaglandin synthesis. Generate U46619 concentration-response curves (10 nM–10 µM) before and after this compound treatment to assess antagonism .
Q. How is this compound’s irreversible noncompetitive antagonism distinguished from competitive inhibition in prostanoid TP receptor studies?
- Methodological Answer : Conduct receptor protection experiments. Pre-incubate tissues with a reversible competitive antagonist (e.g., SQ 30,741 at 10 µM, ~250× its pA₂ value) or agonist (U46619 at 10 µM) before applying this compound. A lack of protection (no significant shift in EC₅₀ or maximum response) confirms noncompetitive binding. For example, SQ 30,741 failed to protect against this compound’s suppression of U46619-induced contraction, ruling out syntopic interaction .
Q. What controls are essential to rule out nonspecific effects of this compound in vascular contraction assays?
- Methodological Answer :
- Include parallel experiments with unrelated agonists (e.g., arginine vasopressin) to confirm receptor specificity. In rat mesenteric arteries, this compound (100 µM, 30–120 min) did not alter vasopressin V1 receptor-mediated contractions, excluding nonspecific cytotoxicity .
- Validate solvent effects by testing vehicle (e.g., distilled water or ethanol) under identical incubation conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s mechanism of action across different receptor systems (e.g., α-adrenoceptors vs. prostanoid TP receptors)?
- Methodological Answer :
- Comparative Binding Assays : Use radioligand displacement studies with TP receptor-specific antagonists (e.g., [³H]-SQ 29,548) versus α-adrenoceptor ligands (e.g., [³H]-prazosin). Compare this compound’s IC₅₀ values to assess receptor selectivity.
- Signal Transduction Analysis : Measure downstream IP₃ production or calcium flux post-Benextramine treatment. In rat mesenteric arteries, this compound did not block IP₃ pathways linked to TP receptors, suggesting a unique allosteric or effector-level mechanism .
Q. What statistical models are appropriate for analyzing time-dependent irreversible antagonism by this compound?
- Methodological Answer :
- Fit U46619 concentration-response data to the Hill equation pre- and post-Benextramine treatment. Calculate depression of maximum response (Emax) and pA₂ values using nonlinear regression.
- Apply the Furchgott model for irreversible antagonism: Plot log(DR-1) vs. antagonist concentration to estimate affinity (K_B) if noncompetitive .
- Example Data :
Incubation Time (min) | Emax (% of Control) | pA₂ |
---|---|---|
30 | 75 ± 8% | ND |
60 | 50 ± 6% | ND |
120 | 30 ± 5% | ND |
ND = Not determined due to noncompetitive nature |
Q. How should researchers design experiments to test the hypothesis of allosteric modulation by this compound at prostanoid TP receptors?
- Methodological Answer :
- Schild Analysis with Orthosteric/Allosteric Combinations : Co-apply this compound with orthosteric antagonists (SQ 30,741) at varying concentrations. A non-parallel shift in the U46619 curve with altered Emax suggests allosteric interaction.
- Calcium Imaging : Monitor intracellular calcium dynamics in TP receptor-transfected cells. A delayed or reduced calcium spike post-Benextramine treatment would indicate interference with receptor-effector coupling .
Q. Data Contradiction Analysis
Q. Why do some studies report reversible calcium channel blockade by this compound, while others emphasize irreversible receptor antagonism?
- Critical Analysis :
- Tissue-Specific Effects : In rat brain, this compound reversibly blocks calcium channels (IC₅₀ ~10 µM) via hydrophobic interactions. In vascular smooth muscle, covalent disulfide bonding to TP receptors causes irreversible effects. Use tissue-specific proteomic profiling to identify differential receptor modifications .
- Incubation Conditions : Longer washout periods (e.g., >30 min) may reverse calcium channel effects but not receptor antagonism. Validate via time-course experiments with repeated U46619 challenges post-washout .
Propiedades
Número CAS |
69790-18-7 |
---|---|
Fórmula molecular |
C32H54N4O2S2 |
Peso molecular |
590.9 g/mol |
Nombre IUPAC |
N'-[(2-methoxyphenyl)methyl]-N-[2-[2-[6-[(2-methoxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethyl]hexane-1,6-diamine |
InChI |
InChI=1S/C32H54N4O2S2/c1-37-31-17-9-7-15-29(31)27-35-21-13-5-3-11-19-33-23-25-39-40-26-24-34-20-12-4-6-14-22-36-28-30-16-8-10-18-32(30)38-2/h7-10,15-18,33-36H,3-6,11-14,19-28H2,1-2H3 |
Clave InChI |
IIWOUNLDWKZMQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC |
SMILES canónico |
COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC |
Key on ui other cas no. |
69790-18-7 68535-69-3 |
Números CAS relacionados |
68535-69-3 (tetra-hydrochloride) |
Sinónimos |
enextramine benextramine tetrahydrochloride N,N''-(dithiodi-2,1-ethanediyl)bis(N'-(2-methoxyphenylmethyl)-1,6-hexanediamine) tetrahydrochloride N,N'-bis(o-methoxybenzylaminohexyl)cystamine N,N'-bis-(O-methoxybenzylaminohexyl)-cystamine N,N'-BMBAC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.